molecular formula C16H15N3O2 B12600676 Ethyl [2-(pyridin-4-yl)-1H-benzimidazol-1-yl]acetate CAS No. 872604-79-0

Ethyl [2-(pyridin-4-yl)-1H-benzimidazol-1-yl]acetate

Cat. No.: B12600676
CAS No.: 872604-79-0
M. Wt: 281.31 g/mol
InChI Key: WWNKMKYHEQWYST-UHFFFAOYSA-N
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Description

Ethyl [2-(pyridin-4-yl)-1H-benzimidazol-1-yl]acetate is a heterocyclic compound that combines the structural features of benzimidazole and pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [2-(pyridin-4-yl)-1H-benzimidazol-1-yl]acetate typically involves the condensation of 4-pyridinecarboxaldehyde with ethyl acetoacetate and ammonium acetate in ethanol. The reaction mixture is refluxed for several hours, followed by concentration under vacuum and recrystallization from ethanol to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl [2-(pyridin-4-yl)-1H-benzimidazol-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Ethyl [2-(pyridin-4-yl)-1H-benzimidazol-1-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl [2-(pyridin-4-yl)-1H-benzimidazol-1-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction often involves hydrogen bonding, π-π stacking, and hydrophobic interactions, which stabilize the compound within the active site of the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl [2-(pyridin-4-yl)-1H-benzimidazol-1-yl]acetate is unique due to its combined benzimidazole and pyridine moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

CAS No.

872604-79-0

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

ethyl 2-(2-pyridin-4-ylbenzimidazol-1-yl)acetate

InChI

InChI=1S/C16H15N3O2/c1-2-21-15(20)11-19-14-6-4-3-5-13(14)18-16(19)12-7-9-17-10-8-12/h3-10H,2,11H2,1H3

InChI Key

WWNKMKYHEQWYST-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2N=C1C3=CC=NC=C3

Origin of Product

United States

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